2-(cyclohexylcarbamoyl)benzoic Acid

Description

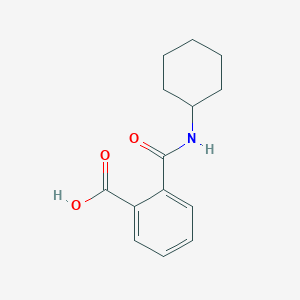

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10H,1-3,6-7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECNJWVSWIBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392762 | |

| Record name | 2-(cyclohexylcarbamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-06-3 | |

| Record name | 2-(cyclohexylcarbamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexylcarbamoyl Benzoic Acid and Its Analogs

Primary Synthetic Routes and Reaction Optimizations

The primary routes to synthesize 2-(cyclohexylcarbamoyl)benzoic acid and its analogs involve the formation of an amide bond between a benzoic acid derivative and cyclohexylamine (B46788). Optimization of these routes focuses on maximizing yield, minimizing side products, and employing mild reaction conditions.

Carbodiimide-Mediated Condensation Reactions

Carbodiimide (B86325) coupling is a widely used and effective method for forming amide bonds from carboxylic acids and amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxylic acid group. wikipedia.orglibretexts.org The direct conversion is otherwise difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate. libretexts.org

The reaction proceeds through a key intermediate, an O-acylisourea, which is highly reactive towards nucleophilic attack by an amine. wikipedia.orgnih.gov The carboxylic acid adds to one of the double bonds of the carbodiimide function (R-N=C=N-R) to form this intermediate. The subsequent reaction with cyclohexylamine yields the desired product, this compound, and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org

Reaction Scheme:

Step 1 (Activation): 2-Carboxybenzoic acid reacts with a carbodiimide (e.g., DCC) to form the O-acylisourea intermediate.

Step 2 (Aminolysis): Cyclohexylamine attacks the carbonyl carbon of the intermediate, leading to the formation of the amide bond and the urea byproduct.

Optimization of this method often involves the use of additives to improve efficiency and suppress side reactions. nih.gov For instance, hydroxybenzotriazole (B1436442) (HOBt) can be added to form an activated ester intermediate, which is less prone to side reactions and enhances the reaction rate. nih.gov Control of pH is also critical, as the reaction mechanism involves both protonated and deprotonated species. nih.gov

Table 1: Common Reagents in Carbodiimide-Mediated Synthesis

| Reagent Role | Example Compound | Function |

|---|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid. |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble alternative to DCC, simplifying product purification. cbijournal.com |

| Additive | Hydroxybenzotriazole (HOBt) | Minimizes side-product formation and increases reaction rate. nih.gov |

| Reactant | Phthalic Acid | The carboxylic acid precursor. |

| Reactant | Cyclohexylamine | The amine nucleophile. |

Derivatization from Benzoic Acid Precursors

A highly effective and straightforward route for synthesizing this compound involves the ring-opening of phthalic anhydride (B1165640), a common derivative of benzoic acid. This reaction leverages the inherent reactivity of the cyclic anhydride.

The synthesis is typically achieved by reacting phthalic anhydride with cyclohexylamine in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.net The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the direct formation of the target phthalamic acid. This method is often high-yielding and proceeds under mild conditions, sometimes requiring gentle heating or refluxing to ensure completion. researchgate.net

This approach is advantageous due to the commercial availability and low cost of phthalic anhydride and the simplicity of the one-step procedure. The reaction is a classic example of nucleophilic acyl substitution on a cyclic anhydride.

Table 2: Typical Conditions for Phthalic Anhydride Derivatization

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Dichloromethane | Provides a suitable medium for the reactants. researchgate.net |

| Temperature | Room Temperature to Reflux | Mild heating can increase the reaction rate and drive it to completion. researchgate.net |

| Work-up | Precipitation in cold water | The product is often insoluble in water, allowing for easy isolation. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. researchgate.netnih.gov For the synthesis of this compound analogs, isocyanide-based MCRs like the Ugi reaction are particularly relevant. nih.govmdpi.com

A hypothetical Ugi-type reaction could involve 2-formylbenzoic acid, cyclohexylamine, an isocyanide, and a fourth component (a carboxylic acid). The initial condensation between 2-formylbenzoic acid and cyclohexylamine would form an imine. Subsequent reaction with the isocyanide and the carboxylate would lead to a complex intermediate. nih.gov A key feature of using 2-formylbenzoic acid is the potential for the neighboring carboxylic acid group to act as an internal nucleophile, trapping the reactive nitrilium intermediate. nih.gov This intramolecular trapping can lead to the formation of cyclic structures, such as functionalized isoindolinones, which are analogs of the target compound. nih.govbeilstein-journals.org

While not a direct synthesis of the open-chain this compound, MCRs provide a powerful strategy for accessing structurally complex and diverse analogs from simple starting materials in a single, efficient step. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. The formation of the amide bond in this compound is fundamentally governed by the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound, whether through carbodiimide coupling or anhydride ring-opening, proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a two-step process involving a tetrahedral intermediate. libretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine (cyclohexylamine) on the electrophilic carbonyl carbon of the activated carboxylic acid or anhydride. This breaks the carbonyl π bond and forms a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π bond is reformed, and a leaving group is expelled. libretexts.org

In the case of an O-acylisourea intermediate (from carbodiimide activation), the leaving group is a urea derivative.

In the case of phthalic anhydride, the leaving group is the second carboxylate group, which remains attached to the molecule, resulting in the final product.

Intermediate Formation and Transformation Kinetics

The kinetics of the synthesis are heavily influenced by the stability and reactivity of the intermediates formed. In carbodiimide-mediated reactions, the formation of the O-acylisourea is the rate-determining step. nih.gov This intermediate is highly reactive and its steady-state concentration is typically very low. nih.gov

A significant kinetic consideration is the undesired intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea. nih.gov This O-to-N acyl rearrangement is a competing side reaction that consumes the activated intermediate and reduces the yield of the desired amide. The rate of this rearrangement versus the rate of the desired aminolysis reaction is influenced by factors such as solvent, temperature, and the specific reactants used. The addition of reagents like HOBt can mitigate this side reaction by rapidly converting the O-acylisourea into a more stable activated ester, which is less prone to rearrangement. nih.gov

Scalability Considerations for Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs presents several challenges and requires careful optimization of the reaction protocol. Key considerations for scalability include reaction kinetics, heat management, raw material costs, product isolation and purification, and waste disposal.

Reaction Kinetics and Throughput: On a large scale, even minor improvements in reaction time can lead to significant increases in throughput. Catalytic processes are therefore highly favored in industrial settings. The selection of a catalyst that is not only highly active but also stable, easily separable, and cost-effective is crucial. For the synthesis of phthalamic acids, heterogeneous catalysts can offer advantages in terms of separation and reusability, which are important factors for cost-efficient large-scale production.

Heat Management: The amidation of phthalic anhydride is an exothermic reaction. On a large scale, efficient heat dissipation is critical to maintain optimal reaction temperatures and prevent runaway reactions. The choice of reactor design and solvent plays a significant role in managing the thermal profile of the process. Solvents with good heat transfer properties and appropriate boiling points are preferred.

Downstream Processing: The isolation and purification of the final product are major cost drivers in industrial synthesis. The development of a scalable protocol must consider a purification strategy that is both efficient and economical. This may involve optimizing crystallization conditions to obtain a high-purity product directly from the reaction mixture, thereby minimizing the need for chromatographic purification, which is often not feasible on a large scale.

Derivatives and Structural Modifications of 2 Cyclohexylcarbamoyl Benzoic Acid

Synthesis of Substituted 2-(Cyclohexylcarbamoyl)benzoic Acid Analogs

The generation of substituted analogs of this compound involves targeted chemical reactions to introduce new functional groups onto its aromatic and aliphatic rings. These modifications are a key strategy for altering the molecule's physicochemical characteristics.

Halogenated Derivatives (e.g., Polyfluorinated, Chlorinated)

The introduction of halogen atoms, particularly fluorine, is a prominent strategy in medicinal chemistry. In the context of this compound, polyfluorinated derivatives have been synthesized and characterized. A key synthetic route involves the reaction of tetrafluorophthalic anhydride (B1165640) with a primary amine, such as cyclohexylamine (B46788). nih.govscispace.com This reaction, typically conducted in a solvent like dry toluene (B28343) under reflux, yields an ammonium (B1175870) tetrafluorophthalamate salt. nih.gov Subsequent acidification of this intermediate leads to the formation of the desired polyfluorinated N-cyclohexylphthalamic acid. nih.govscispace.com

One specific example is the synthesis of 2,3,4,5-Tetrafluoro-6-(cyclohexylcarbamoyl)benzoic acid . nih.govscispace.com This compound was prepared from its ammonium salt intermediate, yielding a white solid with a melting point of 174–178°C. nih.govscispace.com

Another approach to halogenated derivatives involves using a substituted starting material. For instance, an intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide was synthesized by reacting 4-(Trifluoromethyl)benzoic acid with N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net This reaction highlights how modifications on the initial benzoic acid ring can be used to generate derivatives with specific halogenated groups like trifluoromethyl. researchgate.net

| Compound Name | Synthetic Precursors | Key Reaction Type | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2,3,4,5-Tetrafluoro-6-(cyclohexylcarbamoyl)benzoic acid | Tetrafluorophthalic anhydride, Cyclohexylamine | Amine acylation followed by acidification | 174-178 | nih.govscispace.com |

| N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide | 4-(Trifluoromethyl)benzoic acid, N,N′-dicyclohexylcarbodiimide (DCC) | Carbodiimide-mediated coupling | Not specified | researchgate.net |

Alkyl and Aryl Substitutions on the Carbamoyl (B1232498) and Benzoyl Moieties

The synthesis of analogs with alkyl or aryl groups on the carbamoyl and benzoyl portions of the molecule allows for systematic exploration of structure-activity relationships. A general and effective method for creating such derivatives involves the reaction of appropriately substituted benzoic acids with carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC). researchgate.netcardiff.ac.uk

For example, reacting a substituted benzoic acid with DCC generates an O-acylisourea intermediate, which can then react with an amine or undergo rearrangement. The synthesis of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide from 4-(trifluoromethyl)benzoic acid and DCC serves as a prime example of introducing an aryl-substituted functional group (trifluoromethyl) onto the benzoyl ring. researchgate.net This synthetic pathway is versatile, suggesting that various other substituted benzoic acids could be employed to produce a wide array of derivatives with different aryl substitutions. researchgate.netcardiff.ac.uk

Heterocyclic Ring Incorporations

Incorporating heterocyclic rings into the structure of this compound can significantly alter its properties. Research has demonstrated the use of derivatives of this compound as precursors for synthesizing complex heterocyclic systems.

For example, 2-[N’-(Cyano-cyclohexylcarbamoyl-methylene)-hydrazino]-benzoic acid methyl ester has been synthesized and characterized as a precursor for 1,2,3-triazole derivatives. kau.edu.satandfonline.com This arylhydrazononitrile was prepared by coupling the corresponding cyanoacetamide with an aromatic diazonium salt. kau.edu.sa Its identity was confirmed through spectroscopic methods and X-ray crystallography. kau.edu.sa

Furthermore, related structures like [3-(cyclohexylcarbamoyl)phenyl]boronic acid are used as building blocks in patented synthetic schemes to create novel heterocyclic derivatives, showcasing the utility of the cyclohexylcarbamoyl-benzoyl scaffold in constructing more complex molecules. google.com

Conjugation Strategies with Biomolecules

Conjugating this compound or its close analogs with biomolecules like amino acids or pharmacologically active scaffolds such as chalcones represents an advanced modification strategy. This approach aims to create hybrid molecules that may combine the features of both parent structures.

Amino Acid Conjugates

Amino acids can be conjugated to the core structure to potentially improve its biological interactions. A common synthetic strategy for this involves a two-step process using a related urea (B33335) analogue, N-cyclohexyl-N-(cyclohexylcarbamoyl) benzamide (B126). nih.govresearchgate.net

Acylation: The starting material is first acylated with chloroacetyl chloride in the presence of a catalyst like triethylamine (B128534) (TEA). This step introduces a reactive chloroacetyl group onto the secondary amine of the urea structure, forming an intermediate like N-((2-chloroacetyl)(cyclohexyl)carbamoyl)-N-cyclohexyl benzamide. nih.gov

Nucleophilic Substitution: The resulting chloro-intermediate is then reacted with an amino acid. The amino group of the amino acid acts as a nucleophile, displacing the chlorine atom to form the final conjugate. nih.gov This reaction is often promoted by a base in a solvent system such as methanol-TEA. nih.gov

Using this methodology, a series of amino acid conjugates have been synthesized. nih.gov

| Conjugated Amino Acid | Resulting Compound Name (Systematic) | Melting Point (°C) | Reference |

|---|---|---|---|

| Serine | (2R)-2-((2-(3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-hydroxypropanoic acid | 117-119 | nih.gov |

| Methionine | (2R)-2-((2-(3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(methylthio)propanoic acid | 141-143 | nih.gov |

| Histidine | (2S)-2-((2-(3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(1-H-imidazole-5-yl)propanoic acid | Not specified | nih.gov |

Hybrid Chalcone (B49325) Structures

Chalcones are a class of compounds with a characteristic α,β-unsaturated carbonyl system that links two aromatic rings. nih.gov Creating hybrid structures that merge the chalcone framework with a benzoic acid derivative is a strategy to develop molecules with combined functionalities. researchgate.netdergipark.org.tr

The synthesis of such hybrids is often achieved through the Claisen-Schmidt condensation reaction. researchgate.netdergipark.org.tr This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. dergipark.org.tr In one study, a series of benzoic acid-chalcone hybrids were synthesized by reacting various ketones with 4-formylbenzoic acid. researchgate.net

A relevant example is the synthesis of E-4-(3-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid . researchgate.netdergipark.org.tr This compound integrates the cyclohexylcarbamoyl moiety (as part of a sulfamoylphenyl group) with a chalcone that terminates in a benzoic acid. It was synthesized via a Claisen-Schmidt condensation and isolated as a cream-colored solid with a melting point of 162.9 °C. researchgate.netdergipark.org.tr This demonstrates a viable strategy for linking the core this compound theme to the well-established chalcone scaffold.

Formation of Related Urea and Amide Derivatives

The presence of the carboxylic acid group in this compound serves as a prime site for derivatization to form new amide and urea-related structures.

The carboxylic acid moiety of this compound can be activated to react with various amines to yield a range of amide derivatives. This transformation is typically achieved using coupling agents that facilitate the condensation reaction. One general and effective method involves the use of titanium tetrachloride (TiCl₄) as a mediator. In a typical procedure, the carboxylic acid is treated with an amine in the presence of TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures (e.g., 85°C), leading to the formation of the corresponding amide in good yields. nih.gov This method is applicable to a wide array of amines, allowing for the synthesis of a library of N-substituted amide derivatives of this compound.

Another modern and solvent-free approach to amide bond formation utilizes methoxysilanes as coupling agents. nih.gov Reagents such as tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane can effectively promote the reaction between a carboxylic acid and an amine, often in excellent yields and without the need for anhydrous conditions. nih.gov This method offers a greener alternative for the synthesis of amide derivatives.

Commonly used peptide coupling reagents are also highly effective for this transformation. Dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), is a classic choice for promoting amide bond formation by activating the carboxylic acid. nih.gov The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. luxembourg-bio.com

The general scheme for the formation of amide derivatives can be represented as follows:

This compound + R-NH₂ → 2-(cyclohexylcarbamoyl)-N-R-benzamide + H₂O (where R represents a variable organic substituent)

The synthesis of urea derivatives related to this compound can be envisioned through multi-step sequences. For instance, a structurally similar class of compounds, N-aroyl-N,N'-dicyclohexyl ureas, are synthesized by reacting a benzoic acid derivative with N,N'-dicyclohexylcarbodiimide (DCC). shd.org.rswelltchemicals.com In this reaction, the carboxylic acid adds to the carbodiimide (B86325), and a subsequent rearrangement yields the N-acylurea. By analogy, reacting this compound with a carbodiimide could potentially lead to the formation of a corresponding N-acylurea derivative.

Furthermore, derivatives can be prepared by first introducing a linker to the carboxylic acid group, which can then be reacted to form a urea. For example, acylation of a related N-benzoyl-N,N'-dicyclohexylurea with chloroacetyl chloride yields an intermediate that can be further reacted with amino acids to form complex urea-containing conjugates. shd.org.rswelltchemicals.com A similar strategy could be applied to this compound to generate a diverse range of urea derivatives.

A potential synthetic route to a key intermediate, 2-amino-3-(cyclohexylcarbamoyl)benzoic acid, has been described, which could serve as a precursor for more complex urea and amide derivatives. luxembourg-bio.com

Identification and Synthesis of Structural Impurities and Byproducts

The primary route for the synthesis of this compound involves the reaction of phthalic anhydride with cyclohexylamine. This process, while generally efficient, can lead to the formation of several structural impurities and byproducts.

The purity of the starting materials, phthalic anhydride and cyclohexylamine, is crucial. Commercial phthalic anhydride is typically produced by the catalytic oxidation of o-xylene (B151617) or naphthalene. chemcess.com Potential impurities arising from this process include byproducts such as maleic anhydride, phthalide, and unreacted starting materials. researchgate.netwvu.edu These impurities could potentially react with cyclohexylamine to form their own corresponding adducts, leading to a heterogeneous mixture of products.

The reaction between phthalic anhydride and cyclohexylamine proceeds through the initial formation of a phthalamic acid intermediate, which then cyclizes to form N-cyclohexylphthalimide. Subsequent hydrolysis yields the desired this compound. However, several side reactions can occur:

N-Cyclohexylphthalimide: Incomplete hydrolysis of the N-cyclohexylphthalimide intermediate is a common source of impurity. welltchemicals.com This stable imide may persist in the final product if the reaction conditions are not optimized for complete conversion.

Unreacted Starting Materials: Residual phthalic anhydride or cyclohexylamine may also be present in the final product mixture.

Over-reaction and Degradation Products: Under harsh reaction conditions, further reactions or degradation of the product can occur. For instance, decomposition of related N-benzoyl-N'-cyclohexylphthalimide has been observed to occur even at room temperature over time. shd.org.rs

Studies on the impurities of structurally related pharmaceutical compounds can provide insights into potential byproducts. For example, in the synthesis of Repaglinide, which contains a substituted benzamide moiety, several process-related impurities have been identified and synthesized. researchgate.netgoogle.com These include compounds resulting from side reactions on the aromatic ring and modifications of the amide linkage. Analogous impurities for this compound could include products of ring substitution or modifications to the cyclohexyl or amide groups. One such identified impurity in a related synthesis is 2-(4-(cyclohexylcarbamoyl)-3-ethoxyphenyl) acetic acid, highlighting the potential for complex side products. researchgate.netgoogle.com

A summary of potential impurities and byproducts is provided in the table below.

| Compound Name | Structure | Potential Origin |

| Phthalic Anhydride | C₈H₄O₃ | Unreacted starting material |

| Cyclohexylamine | C₆H₁₃N | Unreacted starting material |

| N-Cyclohexylphthalimide | C₁₄H₁₅NO₂ | Incomplete hydrolysis of intermediate |

| Phthalide | C₈H₆O₂ | Impurity from phthalic anhydride synthesis |

| Maleic Anhydride | C₄H₂O₃ | Impurity from phthalic anhydride synthesis |

Computational and Theoretical Investigations of 2 Cyclohexylcarbamoyl Benzoic Acid

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a ligand, such as 2-(cyclohexylcarbamoyl)benzoic acid, might interact with a biological target, typically a protein or nucleic acid.

Binding Affinity Calculations with Biological Macromolecules

A primary goal of molecular docking is to calculate the binding affinity, which estimates the strength of the interaction between the ligand and its target. This value is often expressed in terms of free energy of binding (ΔG) or as an inhibitory constant (Ki). A lower binding energy value typically indicates a more stable and potent ligand-receptor complex. researchgate.net

For this compound, this would involve docking the molecule into the active site of various known biological targets. The resulting binding affinities would be presented in a table format, comparing the compound's potential efficacy against different macromolecules. However, no such specific data for this compound is currently published.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking also identifies the specific interactions that stabilize the ligand within the binding pocket of a macromolecule. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with key amino acid residues.

A detailed study on this compound would identify which amino acid residues in a given protein's active site are crucial for its binding. For instance, the amide and carboxylic acid moieties of the compound would be expected to form hydrogen bonds. A table summarizing these interactions for various targets would be a standard component of such research, but this information is not available for this specific compound.

Conformational Analysis and Molecular Mechanics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular mechanics simulations are used to explore these conformations and their relative energies.

Energetic Landscape Mapping of Conformations

By systematically rotating the rotatable bonds of this compound, researchers can map its conformational energy landscape. This map identifies the low-energy, stable conformations (local and global minima) and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and which shapes it is likely to adopt in different environments. This information is typically presented as a potential energy surface plot, but no such data has been published for this compound.

Intermolecular Hydrogen Bonding and Weak Interaction Analysis

The structure of this compound, also known as N-cyclohexylphthalamic acid, contains both hydrogen bond donors (the amide N-H and carboxylic acid O-H) and acceptors (the carbonyl and carboxylic acid oxygens). Computational methods can analyze the potential for both intramolecular hydrogen bonds, which would stabilize specific conformations, and intermolecular hydrogen bonds with other molecules, including solvent or biological targets. While a crystallographic study of a related tin complex confirms the involvement of the amide and carboxylate groups in bonding, a detailed computational analysis of these weak interactions for the free acid is not available.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

For this compound, DFT calculations could be used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and stability. Other calculated parameters would include dipole moment, Mulliken atomic charges, and the electrostatic potential map, which would highlight the electron-rich and electron-poor regions of the molecule. This data is often compiled into tables for analysis, but no such specific calculations have been published for this compound.

Exploration of Biological Activities and Molecular Mechanisms of Action Excluding Clinical Trials

Enzyme Modulation and Inhibition Studies

Research into the biological effects of benzoic acid derivatives, the chemical class to which 2-(cyclohexylcarbamoyl)benzoic acid belongs, has demonstrated significant potential for enzyme inhibition across several families of enzymes. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary strategy in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Benzoic acid derivatives have been investigated as potential inhibitors of these enzymes. researchgate.net

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), and its inhibition can increase acetylcholine levels in the brain. nih.govmdpi.comresearchgate.net BChE also metabolizes acetylcholine and its activity becomes more significant as Alzheimer's disease progresses. nih.govnih.gov Consequently, inhibitors that can target either AChE selectively or both AChE and BChE (dual inhibitors) are of significant interest. nih.govmdpi.com Studies on various substituted 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters have demonstrated in vitro inhibition of both AChE and BChE. dntb.gov.ua Similarly, novel 2-benzoylhydrazine-1-carboxamides, which are also benzoic acid derivatives, have shown dual inhibition of both enzymes with IC50 values in the micromolar range. mdpi.com

| Compound Class | Target Enzyme | Reported IC50 Range (µM) | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BChE | ≥ 22 | mdpi.com |

| Hydroxybenzoic Acids (e.g., Salicylic Acid) | AChE | Variable | mdpi.com |

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.net Its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are sought after for applications in dermatology and cosmetics. researchgate.netfrontiersin.org Benzoic acid and its derivatives have been identified as a promising class of tyrosinase inhibitors. researchgate.netresearchgate.net

A study synthesizing a series of benzoic acid derivatives found that all tested compounds showed inhibitory potential against mushroom tyrosinase. researchgate.net One amide derivative, in particular, demonstrated significantly higher potency (IC50 of 1.09 µM) than the standard inhibitors kojic acid (IC50 of 16.67 µM) and L-mimosine (IC50 of 3.68 µM). researchgate.net Kinetic analyses of compounds like 2-aminobenzoic acid have shown non-competitive inhibition of both the monophenolase and diphenolase activities of tyrosinase, with inhibition constants (Ki) in the micromolar range. nih.gov

| Compound | Enzyme Source | Inhibition Type | IC50 or Ki Value | Reference |

|---|---|---|---|---|

| Benzoic Acid Amide Derivative (Compound 7) | Mushroom Tyrosinase | Not Specified | IC50: 1.09 µM | researchgate.net |

| 2-Aminobenzoic Acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | Ki: 5.15 µM | nih.gov |

| 2-Aminobenzoic Acid | Mushroom Tyrosinase (Diphenolase) | Non-competitive | Ki: 4.72 µM | nih.gov |

| 4-Aminobenzoic Acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | Ki: 3.8 µM | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | Not Specified | IC50: 16.67 µM | researchgate.net |

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.goviglobaljournal.com This enzyme is produced by various bacteria, fungi, and plants. nih.gov In human pathogens like Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. researchgate.net Therefore, urease inhibitors are being investigated as potential therapeutic agents to combat such infections. nih.govnih.gov

Derivatives of benzoic acid have shown promise as urease inhibitors. researchgate.net In one study, a series of 3,4,5-trihydroxy benzoic acid (gallic acid) derivatives were synthesized and evaluated for their inhibitory activity against Jack bean urease. iglobaljournal.com Several of these compounds exhibited potent inhibition, with one derivative showing an IC50 value of 0.07 µM/ml, which was significantly more active than the standard inhibitor thiourea (B124793) (IC50 of 0.61 µM/ml). iglobaljournal.com

| Compound Class/Derivative | Enzyme Source | IC50 Value (µM/ml) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxy Benzoic Acid Derivative (Compound 13) | Jack Bean Urease | 0.07 | iglobaljournal.com |

| Thiourea (Standard) | Jack Bean Urease | 0.61 | iglobaljournal.com |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of essential components like lipoarabinomannan and arabinogalactan (B145846). preprints.orgnih.gov This makes DprE1 a highly attractive and vulnerable target for the development of new drugs against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govplos.org

Benzoic acid derivatives, particularly nitrobenzamides, have been studied for their antimycobacterial potential as DprE1 inhibitors. preprints.org The mechanism of some potent DprE1 inhibitors involves a nitro group, which is reduced within the enzyme's active site to a reactive nitroso species. This species then forms an irreversible covalent bond with a key cysteine residue (Cys387), leading to inactivation of the enzyme. preprints.orgnih.govnih.gov While many potent inhibitors are covalent, non-covalent inhibitors of DprE1 have also been developed. nih.govnih.gov The study of N-alkyl-nitrobenzamides has shown promising antitubercular activities, underscoring the potential of the benzoic acid scaffold in designing novel DprE1 inhibitors. preprints.org

Neurolysin: Based on available research, there is currently a lack of specific studies investigating the inhibitory activity of this compound or related benzoic acid derivatives against the enzyme neurolysin.

Angiotensin-Converting Enzyme (ACE): ACE is a key zinc metalloprotein in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. frontiersin.orgyoutube.com They act by blocking the production of angiotensin II, leading to vasodilation and reduced blood pressure. youtube.com While a major class of cardiovascular drugs, the common ACE inhibitors (e.g., lisinopril, captopril) are structurally distinct from simple benzoic acid derivatives. Current research literature does not prominently feature this compound or its close analogues as significant inhibitors of angiotensin-converting enzyme.

Modulation of Cellular Pathways and Processes

The inhibition of specific enzymes by this compound and its chemical relatives can lead to the modulation of broader cellular pathways and processes. The molecular mechanisms of action are direct consequences of the upstream enzyme inhibition.

Cholinergic Signaling: By inhibiting AChE and BChE, these compounds can increase the concentration and duration of action of acetylcholine in synaptic clefts. This directly modulates cholinergic signaling pathways, which are vital for cognitive functions such as learning and memory. nih.gov

Melanogenesis Pathway: Tyrosinase is the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin pigment production. researchgate.net Inhibition of tyrosinase by benzoic acid derivatives directly interferes with this pathway, leading to a reduction in melanin synthesis. nih.gov This mechanism is the basis for their investigation as skin-lightening agents.

Bacterial Pathogenesis and Metabolism: In urease-producing bacteria, the inhibition of this enzyme disrupts a key metabolic process required for nitrogen acquisition and, in the case of pathogens like H. pylori, for survival in acidic environments. nih.goviglobaljournal.com This can cripple the bacterium's ability to colonize and cause infection.

Mycobacterial Cell Wall Synthesis: The inhibition of DprE1 directly disrupts the arabinogalactan biosynthesis pathway, a process essential for the integrity of the mycobacterial cell wall. nih.gov This disruption compromises the structural integrity of the bacterium, ultimately leading to cell death, which highlights a critical mechanism for potential antimycobacterial agents.

Proteostasis Network Module Interactions (e.g., Ubiquitin-Proteasome System)

No studies were found that specifically investigate the interaction of this compound with the proteostasis network. Research on how this compound might affect the ubiquitin-proteasome system, protein folding, or degradation pathways has not been published. While other benzoic acid derivatives have been studied in this context, no data is available to suggest that this compound has similar activities.

Autophagy-Lysosome Pathway Enhancement

There is no available scientific literature detailing any effects of this compound on the autophagy-lysosome pathway. It is unknown whether this compound can induce, inhibit, or otherwise modulate the process of autophagy, a critical cellular mechanism for degrading and recycling cellular components.

Cathepsin B and L Activation

The effect of this compound on the activity of cathepsin B and cathepsin L, which are key lysosomal proteases, has not been documented. Consequently, there is no data to report on its potential to activate these enzymes.

Antioxidant and Anti-inflammatory Properties

No specific studies measuring the antioxidant or anti-inflammatory properties of this compound could be located. Standard assays that would determine its capacity to scavenge free radicals or inhibit inflammatory mediators have not been reported in the available literature.

Antiangiogenic Activity Assessment

There is no evidence from in vitro or in vivo studies to suggest that this compound has been assessed for antiangiogenic activity. Its potential to inhibit the formation of new blood vessels, a key process in tumor growth, remains uninvestigated.

Potassium Channel Modulatory Effects

The scientific record contains no information on the modulatory effects of this compound on potassium channels. Its profile as a potential ion channel modulator is currently unknown.

General Antimicrobial and Antiproliferative Investigations

Screening of this compound for general antimicrobial (antibacterial, antifungal) or antiproliferative activity against cancer cell lines has not been reported in the accessible scientific literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.